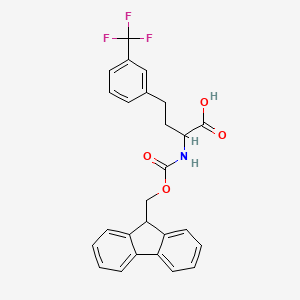

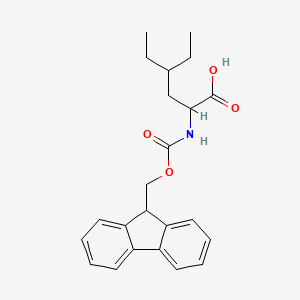

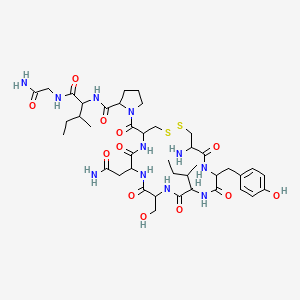

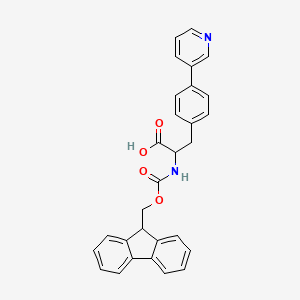

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

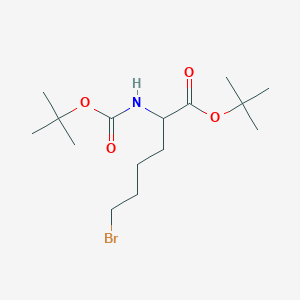

L'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque est un dérivé d'acides aminés, spécifiquement modifié avec le groupe 9-fluorenylméthyloxycarbonyle (Fmoc). Ce composé est largement utilisé dans la synthèse peptidique en raison de sa capacité à protéger le groupe amino pendant les réactions chimiques. Le groupe Fmoc est particulièrement favorisé car il peut être éliminé dans des conditions basiques douces, ce qui en fait un outil polyvalent en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque implique généralement la protection du groupe amino de l'acide aminé avec le groupe Fmoc. La procédure générale comprend :

Matière de départ : L'acide aminé (S)-2-amino-4-éthylhexanoïque.

Réactifs : Chlorure de Fmoc et une base telle que le carbonate de sodium.

Conditions réactionnelles : La réaction est réalisée dans un solvant organique comme le dichlorométhane à température ambiante.

Méthodes de production industrielle : Dans un contexte industriel, la production de l'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque suit des principes similaires, mais à plus grande échelle. Le processus implique :

Réacteurs en vrac : Réacteurs à grande échelle pour gérer le volume accru de réactifs.

Purification : Techniques telles que la cristallisation et la chromatographie pour purifier le produit final.

Contrôle de la qualité : Tests rigoureux pour garantir la pureté et la cohérence du composé.

Analyse Des Réactions Chimiques

Types de réactions : L'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque subit diverses réactions chimiques, notamment :

Déprotection : Élimination du groupe Fmoc à l'aide d'une base comme la pipéridine.

Réactions de couplage : Formation de liaisons peptidiques avec d'autres acides aminés à l'aide de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt).

Réactifs et conditions courants :

Déprotection : Pipéridine dans le diméthylformamide (DMF) à température ambiante.

Couplage : DCC et HOBt dans un solvant organique comme le dichlorométhane.

Principaux produits :

Acide aminé déprotégé : L'élimination du groupe Fmoc produit l'acide aminé libre.

Peptides : Les réactions de couplage conduisent à la formation de peptides, qui sont des chaînes d'acides aminés.

4. Applications de la recherche scientifique

L'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse de peptides et de protéines, servant de brique dans la synthèse peptidique en phase solide.

Biologie : Facilite l'étude de la structure et de la fonction des protéines en permettant la synthèse de séquences peptidiques spécifiques.

Médecine : Joue un rôle dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie : Utilisé dans la production de peptides bioactifs et d'autres molécules organiques complexes.

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque implique la protection du groupe amino pendant la synthèse peptidique. Le groupe Fmoc empêche les réactions indésirables au niveau du site amino, ce qui permet des réactions sélectives à d'autres groupes fonctionnels. Le groupe Fmoc est éliminé dans des conditions basiques, révélant le groupe amino libre pour les réactions suivantes .

Composés similaires :

Acide Fmoc-2-aminooctanoïque : Un autre acide aminé protégé par le Fmoc avec une structure similaire mais une longueur de chaîne latérale différente.

Fmoc-lysine : Contient un groupe amino supplémentaire sur la chaîne latérale, offrant une réactivité et des applications différentes.

Unicité : L'acide (S)-2-(Fmoc-amino)-4-éthylhexanoïque est unique en raison de sa structure de chaîne latérale spécifique, qui confère des propriétés stériques et électroniques distinctes. Cette unicité le rend particulièrement utile dans la synthèse de peptides présentant des caractéristiques structurelles et fonctionnelles spécifiques.

Applications De Recherche Scientifique

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of bioactive peptides and other complex organic molecules.

Mécanisme D'action

The primary mechanism of action for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group for subsequent reactions .

Comparaison Avec Des Composés Similaires

Fmoc-2-aminooctanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain length.

Fmoc-lysine: Contains an additional amino group on the side chain, offering different reactivity and applications.

Uniqueness: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Propriétés

Formule moléculaire |

C23H27NO4 |

|---|---|

Poids moléculaire |

381.5 g/mol |

Nom IUPAC |

4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |

Clé InChI |

XJEVIPVJYGAMKH-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)

![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)